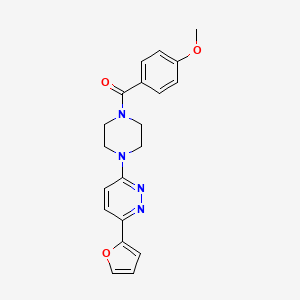

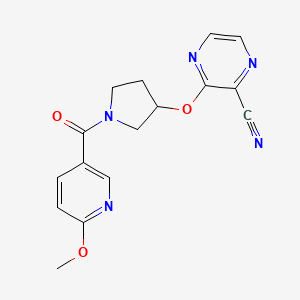

![molecular formula C16H16N4O2 B2723573 N-(1-Cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide CAS No. 1465317-92-3](/img/structure/B2723573.png)

N-(1-Cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied due to the presence of multiple reactive groups. For instance, the cyanocyclobutyl group could undergo reactions involving the cyano group, and the pyridine ring could participate in electrophilic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Novel N-arylpyrazole-containing enaminones were synthesized, leading to the creation of substituted pyridine derivatives, highlighting the versatility of enaminones as building blocks for synthesizing heterocyclic compounds with potential antitumor and antimicrobial activities (S. Riyadh, 2011).

- A study on the intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides described the preparation of fused 1,3-cyclohexadiene systems, showcasing the synthetic utility of these reactions for generating polycyclic compounds and benzo-fused heterocycles (M. Noguchi et al., 1986).

Biochemical and Biological Applications

- Research into novel bioactive sulfonamide thiazole derivatives presented them as potential insecticidal agents against Spodoptera littoralis, demonstrating the application of these compounds in addressing agricultural challenges (Nanees N. Soliman et al., 2020).

- Another study focused on the synthesis of 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, which were characterized and screened for their antimicrobial activities, highlighting their significance in the development of new antimicrobial agents (M. Suresh et al., 2016).

Medicinal Chemistry Strategies

- A paper detailed medicinal chemistry strategies to reduce metabolism mediated by aldehyde oxidase (AO) in the context of developing antagonists for the androgen receptor, useful in the treatment of prostate cancer. This research underscores the importance of structural modification in enhancing the pharmacokinetic profiles of therapeutic agents (A. Linton et al., 2011).

Antimicrobial and Anti-inflammatory Activities

- Synthesis and antimicrobial activity of chromone-linked 2-pyridone derivatives, fused with 1,2,4-triazoles, 1,2,4-triazines, and 1,2,4-triazepines ring systems, were explored, indicating the potential of these compounds in developing new antimicrobial agents (T. Ali & M. Ibrahim, 2010).

- A study on heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon demonstrated the synthesis of compounds with good anti-inflammatory activity, comparable to Prednisolone®, showcasing the therapeutic potential of these novel compounds (A. Amr et al., 2007).

Propiedades

IUPAC Name |

N-(1-cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-9-13-11(14(21)19-16(8-17)5-2-6-16)7-12(10-3-4-10)18-15(13)22-20-9/h7,10H,2-6H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFULWLSGOZDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4(CCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

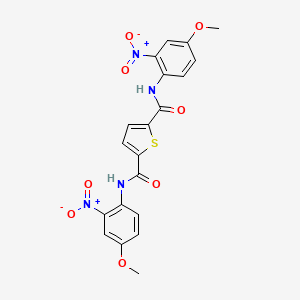

![2-[[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2723494.png)

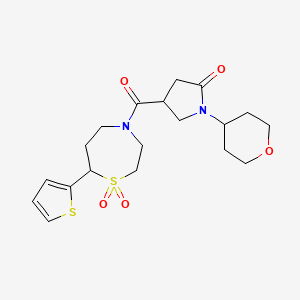

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide](/img/structure/B2723497.png)

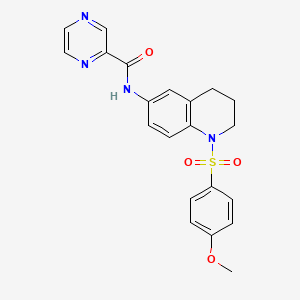

![5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2723499.png)

![2-([1,1'-biphenyl]-4-yloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2723501.png)

![N-[2-(dimethylamino)ethyl]-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2723503.png)

![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2723511.png)

![2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2723513.png)